molecular formula C21H30O2 B1249733 3,5-Cyclo-5alpha,17alpha-pregn-20-yne-6beta,17-diol

3,5-Cyclo-5alpha,17alpha-pregn-20-yne-6beta,17-diol

Cat. No. B1249733
M. Wt: 314.5 g/mol
InChI Key: WKAFEMWJRKMDQQ-QRNXFCNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Cyclo-5alpha,17alpha-pregn-20-yne-6beta,17-diol is an androstanoid.

Scientific Research Applications

Synthesis for Metabolic Studies

Research by Baillie, Sjövall, & Herz (1975) focused on synthesizing specifically deuterium-labelled pregnanolone and pregnanediol sulphates for metabolic studies in humans. The study involved the synthesis of various deuterium-labelled steroids, which could be used for detailed metabolic studies in human subjects.

Stereoselective Synthesis for 5α-Reductase Inhibition

Wölfling et al. (2004) researched the stereoselective synthesis of steroidal tetrahydrooxazin-2-ones, hypothesized as inhibitors of human 5α-reductase. The study's goal was to develop novel inhibitors for this enzyme, which plays a critical role in steroid metabolism (Wölfling et al., 2004).

Steroid Profiling in Sports Drug Testing

Mareck et al. (2008) discussed steroid profiling as a critical tool in sports drug testing. This research detailed the analysis of various steroidal hormones, precursors, and metabolites, emphasizing the sensitivity of this method in detecting anabolic steroid abuse (Mareck et al., 2008).

Cytochrome P-450 Studies

A study by White & Muller-eberhard (1977) investigated the effect of various steroids, including norethindrone and ethynyloestradiol, on cytochrome P-450 in rats. This research is vital for understanding the impact of steroids on liver enzymes (White & Muller-eberhard, 1977).

Neuroactive Steroids and Ejaculation

Stárka et al. (2006) explored the levels of various neuroactive and neuroprotective steroids in young men before and after ejaculation. This study contributes to the understanding of the physiological changes in steroid levels related to sexual activity (Stárka et al., 2006).

Autophagy in Glioma Cells

Graf et al. (2009) demonstrated the anti-tumor activity of the neuro-steroid 3beta androstene 17alpha diol on malignant glioma cells, mediated by the induction of autophagy. This finding is significant for potential therapeutic applications in treating gliomas (Graf et al., 2009).

Synthesis of Hydroxylated Steroids

Marson et al. (2003) conducted a study on the synthesis of multiply hydroxylated sterols, exploring the potential of these compounds in various biological activities. This research is crucial for the development of novel steroid-based therapeutics (Marson et al., 2003).

properties

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(1S,2R,8R,10R,11S,14R,15S)-14-ethynyl-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecane-8,14-diol

InChI

InChI=1S/C21H30O2/c1-4-20(23)10-7-15-14-11-17(22)21-12-13(21)5-8-19(21,3)16(14)6-9-18(15,20)2/h1,13-17,22-23H,5-12H2,2-3H3/t13?,14-,15-,16-,17+,18-,19+,20-,21?/m0/s1

InChI Key

WKAFEMWJRKMDQQ-QRNXFCNESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C45[C@@]3(CCC4C5)C)O

Canonical SMILES

CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC5(C#C)O)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Cyclo-5alpha,17alpha-pregn-20-yne-6beta,17-diol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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